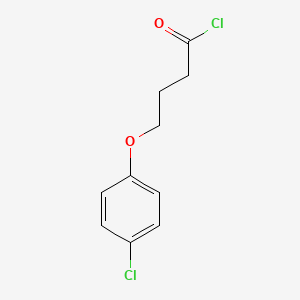![molecular formula C9H8ClN3O B12833758 1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone CAS No. 344413-06-5](/img/structure/B12833758.png)
1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone is a compound that features a benzimidazole ring, which is a fused heterocyclic structure containing nitrogen atoms. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. The benzimidazole moiety is known for its biological activity and is a core structure in many pharmacologically active compounds.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone typically involves the reaction of 2-aminobenzimidazole with a chloroacetyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The general reaction scheme is as follows:
2-Aminobenzimidazole+Chloroacetyl chloride→this compound
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. Solvents such as dichloromethane or toluene may be used, and the reaction is typically carried out under an inert atmosphere to prevent any side reactions.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, or alcohols.
Oxidation: The amino group can be oxidized to form nitro or nitroso derivatives.
Reduction: The compound can be reduced to form corresponding amines or other reduced products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, or primary amines in the presence of a base.
Oxidation: Reagents such as hydrogen peroxide, potassium permanganate, or nitric acid.
Reduction: Reagents such as lithium aluminum hydride, sodium borohydride, or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Substituted benzimidazole derivatives.
Oxidation: Nitro or nitroso derivatives.
Reduction: Reduced amine derivatives.
Applications De Recherche Scientifique
1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone has several applications in scientific research:
Medicinal Chemistry: It is used as a building block for the synthesis of various pharmacologically active compounds, including antiviral, antibacterial, and anticancer agents.
Biological Studies: The compound is used in studies related to enzyme inhibition, receptor binding, and cellular signaling pathways.
Materials Science: It is used in the synthesis of coordination polymers and metal-organic frameworks due to its ability to coordinate with metal ions.
Mécanisme D'action
The mechanism of action of 1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The benzimidazole ring can interact with various molecular targets, including DNA, proteins, and enzymes, leading to its biological effects.
Comparaison Avec Des Composés Similaires
2-Aminobenzimidazole: A precursor in the synthesis of 1-(2-Amino-1H-benzo[d]imidazol-1-yl)-2-chloroethanone.
Benzimidazole: The parent compound with a wide range of biological activities.
2-Chlorobenzimidazole: A related compound with similar chemical properties.
Uniqueness: this compound is unique due to the presence of both an amino group and a chloro group on the benzimidazole ring. This dual functionality allows for diverse chemical modifications and applications in various fields.
Propriétés
Numéro CAS |
344413-06-5 |
|---|---|
Formule moléculaire |
C9H8ClN3O |
Poids moléculaire |
209.63 g/mol |
Nom IUPAC |
1-(2-aminobenzimidazol-1-yl)-2-chloroethanone |
InChI |
InChI=1S/C9H8ClN3O/c10-5-8(14)13-7-4-2-1-3-6(7)12-9(13)11/h1-4H,5H2,(H2,11,12) |
Clé InChI |
GEZNDBQMHYFKQD-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C2C(=C1)N=C(N2C(=O)CCl)N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


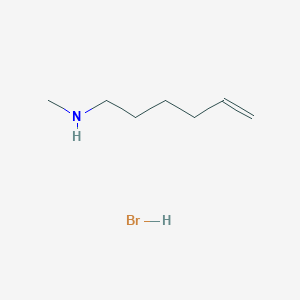
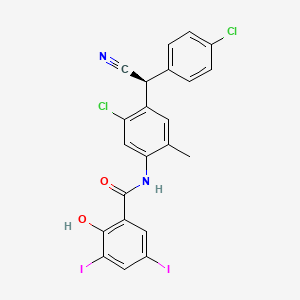

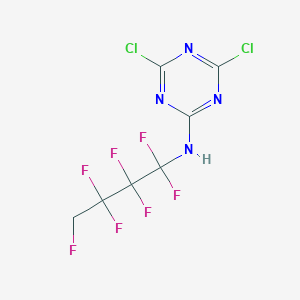


![4,5,6-Trimethyl-1H-benzo[d]imidazole](/img/structure/B12833721.png)
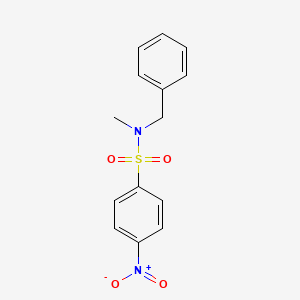
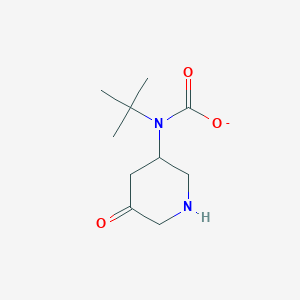
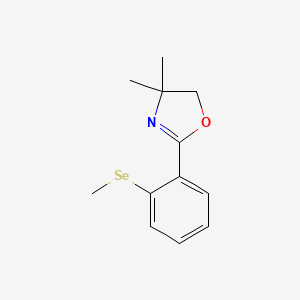

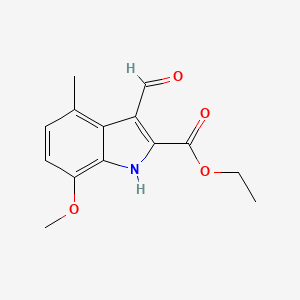
![4-[2,3,4,5,6-pentakis(4-aminophenyl)phenyl]aniline](/img/structure/B12833746.png)
